2-Methyl-3H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-6-2-3-8-4-7(6)10-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVOMJORQXNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212986 | |
| Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63604-59-1 | |
| Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063604591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methyl-3-deazapurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3H-imidazo(4,5-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3H-IMIDAZO(4,5-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E8L74RWT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Methyl 3h Imidazo 4,5 C Pyridine and Its Derivatives
Classical and Established Synthesis Routes to the Imidazo[4,5-c]pyridine Core
The foundational methods for constructing the imidazo[4,5-c]pyridine system have historically relied on the principles of condensation and cyclization, leveraging readily available pyridine (B92270) precursors. These routes are characterized by their directness, though they often necessitate harsh reaction conditions.
Condensation Reactions with Diaminopyridines and Carboxylic Acid Derivatives
One of the most established methods for synthesizing the imidazo[4,5-c]pyridine core involves the direct condensation of a 3,4-diaminopyridine (B372788) with a carboxylic acid or its equivalent. nih.govacs.org To synthesize the specific 2-methyl derivative, 3,4-diaminopyridine is reacted with acetic acid. This reaction typically requires a dehydrating agent to facilitate the formation of the imidazole (B134444) ring by removing the two molecules of water generated during the cyclization.
A common and effective dehydrating agent for this transformation is polyphosphoric acid (PPA). nih.gov The reaction is generally carried out at elevated temperatures to drive the condensation and subsequent intramolecular cyclization to completion. While the method is straightforward and convenient, it often requires high temperatures, and the use of a strong acid like PPA can limit its applicability for substrates with sensitive functional groups. nih.govacs.org Microwave irradiation has been employed to accelerate this reaction, improving yields and reducing reaction times. nih.gov
Cyclocondensation from 3,4-Diaminopyridine Precursors with Aldehydes or Orthoesters
An alternative classical approach involves the cyclocondensation of 3,4-diaminopyridine with aldehydes or orthoesters. nih.govacs.org When using an aldehyde, such as acetaldehyde (B116499) to install the 2-methyl group, the reaction proceeds through the formation of an intermediate Schiff base (imidazolidine-pyridine), which must then be oxidized to form the aromatic imidazole ring. nih.govacs.org Air oxidation can be utilized, but other oxidizing agents may also be employed. acs.org
To circumvent the need for a separate oxidation step, orthoesters like triethyl orthoacetate can be used. The reaction between 3,4-diaminopyridine and an orthoester directly yields the imidazo[4,5-c]pyridine core. Recent advancements have introduced Lewis acid catalysts to improve the efficiency of these condensations. For instance, ytterbium triflate has been shown to effectively catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate, a methodology that can be extended to other orthoesters. nih.gov
A notable development in the condensation with aldehydes is the use of zinc triflate (Zn(OTf)₂) as a catalyst. This method provides an efficient, one-pot synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines from 3,4-diaminopyridine and various substituted aldehydes in refluxing methanol, offering good yields and cleaner reactions compared to traditional uncatalyzed methods. acs.org
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine | 94 |
| 2 | 4-Methylbenzaldehyde | 2-(p-tolyl)-1H-imidazo[4,5-c]pyridine | 89 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine | 92 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-1H-imidazo[4,5-c]pyridine | 95 |
| 5 | Benzaldehyde | 2-phenyl-1H-imidazo[4,5-c]pyridine | 88 |
| 6 | 2-Chlorobenzaldehyde | 2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine | 85 |
| 7 | 3-Nitrobenzaldehyde | 2-(3-nitrophenyl)-1H-imidazo[4,5-c]pyridine | 90 |
| 8 | Thiophene-2-carbaldehyde | 2-(thiophen-2-yl)-1H-imidazo[4,5-c]pyridine | 86 |
Table 1: Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridine Derivatives via Zinc Triflate-Catalyzed Condensation of 3,4-Diaminopyridine with Various Aldehydes. acs.org
Modern and Advanced Synthetic Strategies for 2-Methyl-3H-imidazo[4,5-c]pyridine Architectures
The quest for milder conditions, greater functional group tolerance, and more diverse substitution patterns has driven the development of modern synthetic strategies, with transition-metal catalysis playing a pivotal role.
Transition-Metal Catalyzed Approaches
Palladium and copper catalysts have become indispensable tools in modern organic synthesis, enabling the construction of complex heterocyclic systems like imidazo[4,5-c]pyridines through cross-coupling reactions that were not feasible via classical methods.
A powerful strategy for the synthesis of substituted imidazo[4,5-c]pyridines utilizes a palladium-catalyzed amidation followed by an in-situ cyclization. nih.govacs.orgacs.org This approach typically begins with a suitably substituted chloropyridine, such as a 3-amino-4-chloropyridine (B21944) derivative. acs.orgthieme-connect.com The core of the imidazo[4,5-c]pyridine is formed via a palladium-catalyzed coupling of the 3-amino group with an amide, which triggers a subsequent intramolecular cyclization and dehydration to yield the final product. organic-chemistry.org
In a specific application, N-substituted 3-amino-4-chloropyridines are subjected to palladium-catalyzed amidation with formamide (B127407) or other primary amides. acs.org The reaction is typically catalyzed by a palladium source like Pd₂(dba)₃, in the presence of a specialized phosphine (B1218219) ligand (e.g., Me₃(OMe)t-BuXPhos) and a base such as K₃PO₄, in a solvent like tert-butanol (B103910) at elevated temperatures. acs.org This methodology provides excellent yields for a range of substrates, including those with complex N-aryl and N-benzyl substitutions on the pyridine ring. acs.org The use of formamide directly yields the unsubstituted imidazole ring, while substituted amides like acetamide (B32628) would be used to generate 2-methyl-imidazo[4,5-c]pyridine derivatives.
| Entry | N-Substituent (R) on 3-Amino-4-chloropyridine | Yield (%) of Imidazo[4,5-c]pyridine |
|---|---|---|
| 1 | Benzyl | 95 |
| 2 | 4-Methoxybenzyl | 95 |
| 3 | Phenyl | 97 |
| 4 | 4-Methoxyphenyl | 97 |
| 5 | 4-(Trifluoromethyl)phenyl | 99 |
| 6 | 3-Methoxyphenyl | 98 |
| 7 | 2-Methoxyphenyl | 96 |
| 8 | Naphthalen-2-yl | 98 |
| 9 | Pyridin-3-yl | 86 |
Table 2: Palladium-Catalyzed Amidation/Cyclization of N-Substituted 3-Amino-4-chloropyridines with Formamide. acs.org
Copper-catalyzed reactions are crucial, particularly in the preparatory steps leading to the palladium-catalyzed cyclization. acs.orgthieme-connect.com The synthesis of the necessary N-aryl-3-amino-4-chloropyridine precursors is efficiently achieved through copper-catalyzed N-arylation (a type of Ullmann condensation). nih.govacs.org This reaction couples 3-amino-4-chloropyridine (often with the amino group protected, e.g., as a Boc-carbamate) with various aryl or heteroaryl halides. acs.orgthieme-connect.com
These reactions are typically carried out using a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like cesium carbonate (Cs₂CO₃) and often a ligand such as 1,10-phenanthroline, in a high-boiling solvent like dioxane. acs.org This copper-catalyzed C-N bond formation is highly effective for a wide array of aryl bromides, including those with both electron-donating and electron-withdrawing groups, providing a direct and high-yielding route to the key intermediates required for the subsequent palladium-catalyzed synthesis of the imidazo[4,5-c]pyridine core. acs.org
| Entry | Aryl Bromide | Yield (%) of N-Aryl Product |
|---|---|---|
| 1 | Bromobenzene | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 65 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 95 |
| 4 | 1-Bromo-3-methoxybenzene | 95 |
| 5 | 1-Bromo-2-methoxybenzene | 95 |
| 6 | 2-Bromonaphthalene | 95 |
| 7 | 3-Bromopyridine | 86 |
Table 3: Copper-Catalyzed N-Arylation of Boc-protected 3-Amino-4-chloropyridine with Aryl Bromides. acs.org
Utilization of Other Metal Catalysts (e.g., Zinc Triflate in Cyclization Reactions)
Zinc triflate (Zn(OTf)₂) has emerged as an effective catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com This method involves the condensation of 3,4-diaminopyridine with various substituted aldehydes. The reaction proceeds efficiently under reflux in methanol, offering a straightforward route to the desired products in good yields. jscimedcentral.com
The use of zinc triflate presents a significant improvement over traditional methods, which often require harsh conditions such as high temperatures (over 150°C) and the use of toxic reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. jscimedcentral.com The zinc triflate-catalyzed reaction is versatile, accommodating a wide range of substituted aldehydes. jscimedcentral.com
Table 1: Zinc Triflate Catalyzed Synthesis of 2-Substituted 1H-imidazo[4,5-c]pyridine Derivatives
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Methoxy | 12 | Good |
Data sourced from a study on zinc triflate catalyzed synthesis. jscimedcentral.com
Multicomponent Reaction Strategies for Enhanced Scaffold Diversity
Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity and have been applied to the synthesis of imidazo[4,5-c]pyridine scaffolds. nih.govbeilstein-journals.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for constructing peptidomimetic structures. nih.govbeilstein-journals.org These reactions combine multiple starting materials in a single step to create complex products, offering a rapid route to diverse libraries of compounds. nih.govnih.gov
The Ugi four-component reaction (U-4CR), for instance, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov The mechanism involves the formation of an imine, which then reacts with the isocyanide and carboxylate, followed by a Mumm rearrangement. beilstein-journals.orgnih.gov While these reactions typically yield linear products, subsequent cyclization can lead to cyclic peptidomimetics. beilstein-journals.org The efficiency and high atom economy of MCRs make them a powerful tool in modern organic synthesis. nih.gov
Reductive Cyclization Pathways in Imidazo[4,5-c]pyridine Synthesis
Reductive cyclization offers a direct, one-step pathway to the imidazo[4,5-c]pyridine core. One such method involves the reaction of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. nih.gov This approach is notable for its simplicity and the use of aqueous conditions. nih.gov
Another reductive cyclization strategy employs stannous chloride dihydrate (SnCl₂·2H₂O) to react 2-nitro-3-aminopyridine with ketones, leading to the formation of 1H-imidazo[4,5-b]pyridines. nih.gov This reaction likely proceeds through formylation of the aniline (B41778) nitrogen, reduction of the nitro group, and subsequent cyclization. nih.gov These methods highlight the utility of reductive processes in efficiently constructing the imidazopyridine scaffold.
Green Chemistry Principles and Methodologies in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[4,5-c]pyridine derivatives to minimize environmental impact. researchgate.netacs.org One eco-friendly approach involves a one-pot, three-component synthesis using phosphoric acid as a catalyst in glycerol, a biodegradable solvent. researchgate.net This method provides excellent yields in a short reaction time with an easy workup. researchgate.net
Microwave-assisted synthesis has also been employed as a green technique, significantly reducing reaction times and often improving yields. nih.govnih.goveurekaselect.com For instance, the synthesis of dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) within just 2 minutes under microwave irradiation. nih.gov The use of water or other environmentally benign solvents like a water-isopropanol (H₂O-IPA) mixture further aligns with green chemistry principles by reducing the reliance on toxic and volatile organic solvents. acs.org Tandem reactions in these green solvents provide an efficient and clean procedure for synthesizing functionalized imidazo[4,5-b]pyridines. acs.org
Table 2: Comparison of Conventional vs. Green Synthesis Methods
| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Green Aspects |
|---|---|---|---|---|
| Conventional | POCl₃, PPA | Prolonged | Variable | Use of harsh and toxic reagents |
| Zinc Triflate | Zn(OTf)₂ / Methanol | 12 h | Good | Milder conditions |
| Phosphoric Acid | H₃PO₄ / Glycerol | Short | 85-89 | Biodegradable solvent, one-pot |
| Microwave | None / Ethanol | 2-7 min | High | Reduced energy consumption |
Data compiled from various studies. jscimedcentral.comresearchgate.netacs.orgnih.gov
Regioselective Synthesis and Functionalization of this compound
Regioselectivity is a critical aspect in the synthesis and functionalization of the imidazo[4,5-c]pyridine ring system, particularly concerning substitution at the different nitrogen atoms. Alkylation of 5H-imidazo[4,5-c]pyridines often leads to the predominant formation of N⁵ regioisomers. nih.gov The structures of these regioisomers can be confirmed using advanced NMR techniques like 2D-NOESY and HMBC. nih.gov
The functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold, a related isomer, has been extensively studied. Direct C-H functionalization at the C3 position is a common strategy, as this position is electron-rich and susceptible to attack by electrophiles and radicals. researchgate.net This allows for various modifications, including alkylation, arylation, and halogenation, without the need for pre-functionalized substrates. researchgate.net
Directed Synthesis of Substituted this compound Analogues with Specific Functional Groups
The synthesis of this compound analogues with specific functional groups is driven by the desire to explore their potential biological activities. nih.govnih.govnih.gov For example, 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives have been synthesized by reacting 3,4-diaminopyridine with sodium metabisulfite (B1197395) adducts of corresponding benzaldehydes. nih.gov
Further diversification can be achieved through N-alkylation, introducing functionalities like chlorobenzyl or butyl groups. nih.gov The synthesis of amino-substituted derivatives can be accomplished through C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with various amines. nih.gov This two-step sequence is operationally simple and provides access to a range of protected imidazo[4,5-b]pyridine derivatives. nih.gov Additionally, microwave-assisted synthesis has been utilized to create 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, which can serve as scaffolds for further functionalization. eurjchem.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Zinc triflate |
| 3,4-diaminopyridine |
| Phosphorus oxychloride |
| Polyphosphoric acid |
| Sodium dithionite |
| 2-nitro-3-aminopyridine |
| Stannous chloride dihydrate |
| Phosphoric acid |
| Glycerol |
| Isopropanol |
| 5H-imidazo[4,5-c]pyridines |
| Sodium metabisulfite |
Biological Activities and Pharmacological Relevance of 2 Methyl 3h Imidazo 4,5 C Pyridine Derivatives
Anticancer and Antiproliferative Potentials of Imidazo[4,5-c]pyridine Compounds
Imidazo[4,5-c]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of activities from kinase inhibition to the induction of apoptosis.
Mechanisms of Kinase Inhibition (e.g., Aurora Kinase A, GSK-3β, AKT, CDK-2, FLT3, PARP)
Derivatives of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffold have been identified as potent inhibitors of several protein kinases that are critical for cancer cell proliferation and survival.
One area of focus has been the Aurora kinases , which are key regulators of mitosis. A hit generation and exploration approach led to the discovery of a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042, 0.198, and 0.227 μM, respectively. acs.org Further optimization of imidazo[4,5-b]pyridine-based inhibitors led to the identification of compounds with high selectivity for Aurora-A over Aurora-B. nih.gov For instance, compounds 28c and 40f were found to be highly selective inhibitors of Aurora-A in both HeLa cervical cancer and HCT116 human colon carcinoma cells. nih.gov This selectivity is attributed to interactions with the Thr217 residue in Aurora-A. nih.gov Another study identified 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives as inhibitors of both Aurora-A and Aurora-B kinases. acs.org
Glycogen synthase kinase-3β (GSK-3β) , a serine/threonine kinase involved in numerous cellular processes, is another target of imidazopyridine derivatives. waocp.orgnih.gov Novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) compounds have been synthesized and characterized as GSK-3β inhibitors. waocp.org While showing nanomolar inhibition, they were less potent than the parent 1H-indazole-3-carboxamide derivatives, a finding rationalized by molecular dynamics and quantum mechanics studies. waocp.org
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyridine (B132010) derivatives have been developed as potent PI3K/mTOR dual inhibitors. youtube.com Additionally, the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine chemical series has been optimized to yield potent and selective allosteric inhibitors of AKT kinases . nih.gov One such compound, ARQ 092 , demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, and inhibited tumor growth in a human xenograft mouse model. nih.gov
Furthermore, imidazo[4,5-b]pyridine-based compounds have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.gov One optimized compound, 27e , was a potent inhibitor of wild-type FLT3 and clinically relevant mutants, in addition to its Aurora kinase activity. nih.gov
While direct inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Poly(ADP-ribose) polymerase (PARP) by 2-methyl-3H-imidazo[4,5-c]pyridine derivatives is not extensively documented, related heterocyclic systems have shown activity. For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as micro- to submicromolar inhibitors of CDK2/cyclin E. nih.gov PARP inhibitors represent an effective therapy for certain cancers, particularly those with BRCA mutations, by preventing DNA repair and leading to cell death. nih.gov
Table 1: Kinase Inhibition by Imidazo[4,5-c]pyridine and Related Derivatives
| Compound/Derivative Class | Target Kinase | IC50/K_d Value | Cell Line/Assay Conditions | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative | Aurora-A | 0.042 µM | Enzymatic Assay | acs.org |
| Imidazo[4,5-b]pyridine derivative | Aurora-B | 0.198 µM | Enzymatic Assay | acs.org |
| Imidazo[4,5-b]pyridine derivative | Aurora-C | 0.227 µM | Enzymatic Assay | acs.org |
| 28c (Imidazo[4,5-b]pyridine) | Aurora-A | - | HCT116 cells | nih.gov |
| 40f (Imidazo[4,5-b]pyridine) | Aurora-A | - | HCT116 cells | nih.gov |
| Imidazo[1,5-a]pyridine derivatives | GSK-3β | Nanomolar range | Enzymatic Assay | waocp.org |
| ARQ 092 (Imidazo[4,5-b]pyridine) | AKT1, AKT2, AKT3 | High potency | Enzymatic Assay | nih.gov |
| 27e (Imidazo[4,5-b]pyridine) | FLT3 | K_d = 6.2 nM | Enzymatic Assay | nih.gov |
| 27e (Imidazo[4,5-b]pyridine) | Aurora-A | K_d = 7.5 nM | Enzymatic Assay | nih.gov |
| 27e (Imidazo[4,5-b]pyridine) | Aurora-B | K_d = 48 nM | Enzymatic Assay | nih.gov |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2/cyclin E | µM to sub-µM | Enzymatic Assay | nih.gov |
Modulation of Cellular Signaling Pathways, Cell Cycle Regulation, and Apoptosis
Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer progression. One study demonstrated that a novel imidazo[1,2-a]pyridine derivative, both alone and in combination with curcumin, exerts anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov
In terms of cell cycle control, certain imidazo[1,2-a]pyridine compounds have been found to induce cell cycle arrest . acs.org For example, one derivative, IP-5 , was shown to cause G0/G1 and G2/M phase arrest in HCC1937 breast cancer cells, an effect associated with increased levels of p53 and p21 proteins. acs.org
Furthermore, these compounds can trigger apoptosis , or programmed cell death, in cancer cells. The same IP-5 compound was found to induce apoptosis in HCC1937 cells. acs.org Other novel imidazopyridine derivatives have been reported to induce apoptosis in breast cancer cells by targeting the PI3K/mTOR pathway.
Interactions with Nucleic Acids (DNA/RNA) and Intercalation Mechanisms
The structural similarity of imidazopyridines to purine (B94841) bases suggests they can interact with nucleic acids. wikipedia.org Some imidazopyridine derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV , enzymes essential for DNA replication and repair. nih.govnih.govresearchgate.net These type II topoisomerases work by creating transient double-stranded breaks in DNA to allow for strand passage, thereby altering DNA topology. nih.gov By inhibiting these enzymes, the compounds can disrupt DNA replication and lead to bacterial cell death.
Another mechanism of interaction with nucleic acids is intercalation , where a planar molecule inserts itself between the base pairs of a DNA double helix. nih.gov This can lead to DNA damage and inhibit replication and transcription, ultimately causing cell death. nih.gov The planar nature of the imidazopyridine ring system makes it a suitable candidate for DNA intercalation. mdpi.com Studies on related heterocyclic compounds, such as furo-imidazo[3.3.3]propellanes, have demonstrated their ability to interact with DNA, likely through intercalation or groove binding, leading to DNA damage and apoptosis in cancer cells. nih.gov
Cytotoxic Efficacy Against Diverse Human Cancer Cell Lines
A number of studies have demonstrated the cytotoxic effects of imidazo[4,5-c]pyridine and its derivatives against a variety of human cancer cell lines.
For instance, novel 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their anticancer activity. nih.gov Among these, compounds 3h and 3j showed prominent activity against both MCF-7 and BT-474 breast cancer cell lines. nih.gov Another study on amidino-substituted imidazo[4,5-b]pyridines found that compounds 10 and 14 displayed selective and strong antiproliferative activity against colon carcinoma cell lines, with IC50 values of 0.4 and 0.7 μM, respectively. nih.gov
Furthermore, imidazo[4,5-b]pyridine-based Aurora kinase inhibitors have shown antiproliferative activity. Compound 28c inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 μM. nih.gov The dual Aurora/FLT3 inhibitor also showed potent antiproliferative activity in MV4-11 human AML cells with a GI50 of 0.299 μM. nih.gov
Table 2: Cytotoxic Efficacy of Imidazo[4,5-c]pyridine and Related Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 3h (6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine) | MCF-7, BT-474 (Breast) | Prominent Activity | nih.gov |
| 3j (6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine) | MCF-7, BT-474 (Breast) | Prominent Activity | nih.gov |
| 10 (Amidino-substituted imidazo[4,5-b]pyridine) | Colon Carcinoma | IC50 = 0.4 µM | nih.gov |
| 14 (Amidino-substituted imidazo[4,5-b]pyridine) | Colon Carcinoma | IC50 = 0.7 µM | nih.gov |
| 28c (Imidazo[4,5-b]pyridine Aurora-A inhibitor) | HCT116 (Colon) | GI50 = 2.30 µM | nih.gov |
| Dual Aurora/FLT3 inhibitor (Imidazo[4,5-b]pyridine) | MV4-11 (AML) | GI50 = 0.299 µM | nih.gov |
| Pyridine (B92270) derivatives | A549 (Lung), MCF-7 (Breast) | Potent Cytotoxic Agents | nih.gov |
Antimicrobial and Antiviral Applications of Imidazo[4,5-c]pyridine Derivatives
In addition to their anticancer properties, imidazo[4,5-c]pyridine derivatives have shown promise as antimicrobial agents.
Antibacterial Activities (e.g., against Mycobacterium tuberculosis, Bacillus, Staphylococcus aureus)
The search for new antibacterial agents is crucial due to the rise of multidrug-resistant bacteria. researchgate.net Imidazo[4,5-c]pyridine derivatives have been extensively studied for their activity against a range of bacterial pathogens.
A significant body of research has focused on the antimycobacterial activity of these compounds against Mycobacterium tuberculosis , the causative agent of tuberculosis. nih.govgoogle.com Several studies have reported the synthesis of novel imidazo[4,5-c]pyridine derivatives with potent in vitro activity against M. tuberculosis H37Rv. google.com In one study, compounds 21 , 22 , and 23 were identified as the most active against M. tuberculosis and also demonstrated efficacy in an in vivo animal model. google.com Another study found that imidazo[1,2-a]pyridine amides and sulfonamides exhibited excellent anti-TB activity, with one compound being 125 times more potent than the standard drug ethambutol.
Derivatives of imidazo[4,5-b]pyridine have also shown activity against Gram-positive bacteria such as Bacillus species and Staphylococcus aureus . researchgate.net One study reported that certain imidazo[4,5-b]pyridine derivatives were powerful antibacterial agents against Bacillus and Staphylococcus aureus. Another series of pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives showed good antimicrobial activity against Bacillus pumilus and Staphylococcus aureus. researchgate.net Specifically, compound 4(a) showed maximum activity against B. pumilus (95.1%) and S. aureus (88.8%) compared to the standard drug ampicillin (B1664943), while compound 4(h) showed the maximum inhibition against S. aureus (92.0%). researchgate.net
Table 3: Antibacterial Activity of Imidazo[4,5-c]pyridine and Related Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Inhibition) | Reference |
|---|---|---|---|
| 21, 22, 23 (Imidazo[4,5-c]pyridine) | Mycobacterium tuberculosis | Most active in vitro and in vivo | google.com |
| Imidazo[1,2-a]pyridine amide (IPA-6 ) | Mycobacterium tuberculosis H37Rv | MIC 0.05 µg/mL | |
| Imidazo[1,2-a]pyridine amide (IPA-9 ) | Mycobacterium tuberculosis H37Rv | MIC 0.4 µg/mL | |
| Imidazo[1,2-a]pyridine sulfonamide (IPS-1 ) | Mycobacterium tuberculosis H37Rv | MIC 0.4 µg/mL | |
| Imidazo[4,5-b]pyridine derivatives | Bacillus sp., Staphylococcus aureus | Powerful antibacterial agents | |
| 4(a) (Pyridine imidazo[2,1-b]-1,3,4-thiadiazole) | Bacillus pumilus | 95.1% inhibition vs. ampicillin | researchgate.net |
| 4(a) (Pyridine imidazo[2,1-b]-1,3,4-thiadiazole) | Staphylococcus aureus | 88.8% inhibition vs. ampicillin | researchgate.net |
| 4(h) (Pyridine imidazo[2,1-b]-1,3,4-thiadiazole) | Staphylococcus aureus | 92.0% inhibition vs. ampicillin | researchgate.net |
| Thiazole-based IZPs (3a ) | Bacillus subtilis, Staphylococcus aureus | More effective than ampicillin and gentamicin | nih.gov |
| Compound 8 (Oxadiazole-based IZP) | Staphylococcus aureus | MIC 3.12 µg/mL | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of the imidazopyridine scaffold have shown significant potential as anti-inflammatory agents. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their ability to inhibit both COX-1 and COX-2 enzymes. Notably, some compounds in this series showed potent and selective inhibition of COX-2. Selective COX-2 inhibition is a highly desirable trait in an anti-inflammatory drug, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. For example, compound 3f from one study exhibited 2-fold selectivity for COX-2 over COX-1, and molecular docking studies confirmed its binding mode is similar to that of the selective COX-2 inhibitor celecoxib.
Beyond COX inhibition, some imidazo[1,2-a]pyridine derivatives exert anti-inflammatory and immunomodulatory effects by modulating key signaling pathways. One such derivative, MIA, was found to lower the levels of inflammatory cytokines by suppressing the nuclear factor-κB (NF-κB) and STAT3 signaling pathways. The collaboration between NF-κB and STAT3 is critical in the communication between inflammatory cells, making these pathways important targets for anti-inflammatory therapies.
Table 3: COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | COX-1 IC₅₀ (μmol/L) | COX-2 IC₅₀ (μmol/L) | Selectivity (COX-1/COX-2) |
|---|---|---|---|
| 3c | >100 | 17.4 | >5.75 |
| 3f | 21.8 | 9.2 | 2.37 |
| 3h | >100 | 18.5 | >5.41 |
Data sourced from study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.
Other Noteworthy Pharmacological Activities
The imidazopyridine scaffold has emerged as a promising framework for the development of novel antidiabetic agents. A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia (the spike in blood sugar after a meal). One way to achieve this is by inhibiting enzymes like α-glucosidase and α-amylase, which are responsible for breaking down complex carbohydrates into absorbable glucose.
A recent study focused on synthesizing a series of thiazole (B1198619) derivatives incorporating an imidazopyridine moiety. nih.govnih.gov These hybrid molecules were evaluated for their ability to inhibit the α-glucosidase enzyme. Several of the synthesized compounds showed remarkably superior activity compared to the reference drug, acarbose. nih.gov The most potent compounds exhibited IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) as low as 5.57 µM, significantly better than acarbose's IC₅₀ of 48.71 µM. nih.govnih.gov This indicates that the combination of the imidazopyridine and thiazole pharmacophores can lead to highly effective α-glucosidase inhibitors. nih.gov
In addition to enzyme inhibition, other derivatives have shown potent antiglycation activity. Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs), which contribute to diabetic complications. Imidazo[4,5-b]pyridine benzohydrazone derivatives were evaluated, and those with di- and trihydroxy substitutions showed the most potent antiglycation effects, with one compound being twice as effective as the standard, Rutin. A correlation was observed between this antiglycation activity and antioxidant properties, suggesting that the ability to scavenge free radicals contributes to inhibiting glycation.
Table 4: α-Glucosidase Inhibitory Activity of Imidazopyridine-Thiazole Derivatives
| Compound | α-Glucosidase IC₅₀ (μM) | Comparison to Standard |
|---|---|---|
| 4a | 5.57 ± 3.45 | ~8.7 times more potent than Acarbose |
| 4g | 8.85 ± 2.18 | ~5.5 times more potent than Acarbose |
| 4o | 7.16 ± 1.40 | ~6.8 times more potent than Acarbose |
| 4p | 10.48 ± 2.20 | ~4.6 times more potent than Acarbose |
| Acarbose (Standard) | 48.71 ± 2.65 | - |
Data sourced from a study on imidazopyridine-based thiazole derivatives. nih.govnih.gov
Antihypertensive Agent Research
Research into the antihypertensive properties of imidazopyridine derivatives has primarily focused on isomers other than the imidazo[4,5-c]pyridine scaffold. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated as non-peptidic antagonists of the Angiotensin II AT1 receptor, a key component in the regulation of blood pressure. Specific compounds from this series demonstrated potent antihypertensive activity both in vitro and in vivo, with affinities for the AT1 receptor comparable to the established drug, Losartan.
Similarly, other related heterocyclic systems, such as imidazo[4,5-b]pyridine derivatives, have been investigated as antagonists for biological receptors like Angiotensin II AT1 and AT2. However, dedicated research focusing on the this compound core for antihypertensive effects is not extensively documented in publicly available scientific literature. The exploration of this specific isomer for its potential to modulate blood pressure remains a prospective area for future investigation.
Aromatase Inhibition Studies
Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. Aromatase inhibitors are broadly classified into steroidal and non-steroidal agents. Many non-steroidal inhibitors feature a heterocyclic nitrogen-containing ring that coordinates with the heme iron atom in the enzyme's active site, thereby blocking its function.
While triazole-based compounds like Letrozole and Anastrozole are clinically established, research has explored other heterocycles, including pyridine, as potential replacements. nih.gov The basicity of the nitrogen atom in the heterocyclic ring is a crucial factor for the inhibitory activity. nih.gov The pyridine nitrogen has a lone pair of electrons available to coordinate with the heme iron, and its inhibitory activity has been found to fall between that of triazole and tetrazole moieties, making it an attractive scaffold for new inhibitors. nih.gov
Derivatives of this compound contain a pyridine ring fused to an imidazole (B134444) ring, presenting a structural framework with the potential for aromatase inhibition. Although specific studies on this compound derivatives as aromatase inhibitors are not prominent, the inherent properties of the fused pyridine system suggest they could be viable candidates for such a therapeutic application. The development of pyridine-based aromatase inhibitors aims to create compounds with improved selectivity and reduced off-target effects compared to existing treatments. nih.gov
Table 1: Comparative Inhibitory Activity of Different Heterocyclic Scaffolds against Aromatase (CYP19A1)
| Heterocyclic Core | Example Compound | CYP19A1 IC50 (nM) |
|---|---|---|
| Triazole | Letrozole | 0.70 |
This table provides context on the potency of pyridine-based inhibitors relative to established triazole inhibitors. Data is sourced from studies on various pyridine-containing scaffolds, not specifically this compound. rsc.org
Proton Pump Inhibitory Mechanisms
Proton pump inhibitors (PPIs) are a class of drugs that irreversibly block the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion. wikipedia.org These drugs are prodrugs that require activation in the highly acidic environment of the parietal cell's secretory canaliculus. nih.gov
The general structure of PPIs consists of a substituted benzimidazole (B57391) or a related heterocyclic system, like an imidazopyridine, linked to a substituted pyridine ring via a methylsulfinyl bridge. acs.orgresearchgate.net The mechanism of action involves a multi-step acid-catalyzed activation.
Protonation: The weak base nature of the PPIs allows them to accumulate in the acidic canaliculus. Both the pyridine and the imidazole (or imidazopyridine) nitrogen atoms can be protonated. quizlet.com
Intramolecular Rearrangement: The protonated form of the drug undergoes an intramolecular nucleophilic attack. The nitrogen of the pyridine ring attacks the C-2 position of the imidazole ring, which has become electrophilic upon protonation. quizlet.com This forms a transient spiro intermediate. quizlet.com
Formation of Active Species: The intermediate rearranges to form a sulfenic acid or a cationic tetracyclic sulfenamide. researchgate.net
Covalent Bonding: These highly reactive, thiophilic species then form a stable, covalent disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+ ATPase (e.g., Cys813, Cys822). nih.gov This covalent modification inactivates the enzyme, thus inhibiting acid secretion. quizlet.com
While the most well-known PPIs are benzimidazole derivatives (e.g., Omeprazole), the imidazo[4,5-b]pyridine derivative, Tenatoprazole, has also been developed. wikipedia.org The imidazo[4,5-b]pyridine core in Tenatoprazole alters its metabolic profile, leading to a longer plasma half-life. wikipedia.org Although no commercial PPIs are based on the this compound scaffold, its fundamental structure, comprising linked pyridine and imidazole rings, is consistent with the requirements for the proton pump inhibitory mechanism. acs.org
Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases. The development of MMP inhibitors is therefore a significant area of pharmaceutical research.
Inhibitors of MMPs typically work by chelating the catalytic zinc ion in the enzyme's active site. While a vast number of compounds with various chemical scaffolds have been investigated for MMP inhibition, there is a lack of specific research in the scientific literature evaluating derivatives of this compound for this particular biological activity. Consequently, the potential for this class of compounds to act as metalloproteinase inhibitors remains undetermined.
Investigation of Antioxidant Potential
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Antioxidants are compounds that can mitigate this damage.
The investigation of the antioxidant properties of imidazopyridine derivatives has been reported for certain isomers. For example, studies on some imidazo[4,5-d]pyridine and imidazo[4,5-b]pyridine derivatives have demonstrated significant antioxidant effects in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging model. researchgate.netresearchgate.net These studies suggest that the imidazopyridine nucleus can be a promising scaffold for the development of novel antioxidant agents.
However, specific studies focusing on the antioxidant potential of this compound derivatives are not readily found in the reviewed scientific literature. Therefore, while related isomers show promise, the antioxidant capacity of the this compound scaffold specifically has yet to be thoroughly investigated and reported.
Structure Activity Relationship Sar Studies of 2 Methyl 3h Imidazo 4,5 C Pyridine Derivatives
Impact of Substituent Position and Nature on Biological Activity of 2-Methyl-3H-imidazo[4,5-c]pyridine Analogues
The biological activity of this compound analogues is highly sensitive to the position and chemical nature of various substituents on the core structure. Researchers have systematically introduced a wide array of functional groups at different positions to probe their effects on the molecule's interaction with biological targets.
Role of the 2-position Methyl Group and its Chemical Modifications
The methyl group at the 2-position of the imidazo[4,5-c]pyridine ring system plays a significant role in modulating the biological activity of these compounds. While the 2-methyl group is a common feature in many active analogues, its modification or replacement with other substituents can lead to substantial changes in potency and selectivity. For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, the nature of the C-2 substituent was found to strongly influence their antiviral activity against human cytomegalovirus (HCMV). nih.gov
In the context of anticancer activity, the substituent at the 2-position has been shown to be a key determinant of efficacy. For example, in a series of imidazo[4,5-b]pyridine derivatives, a 4-cyanophenyl group at the 2-position resulted in potent inhibition of proliferation across multiple cancer cell lines. mdpi.com Conversely, the introduction of a fluorine atom on a phenyl ring at the 2-position of certain imidazo[4,5-c]pyridine derivatives led to a decrease in antiviral activity against Bovine Viral Diarrhea Virus (BVDV). nih.gov
The following table summarizes the impact of various 2-position substituents on the biological activity of imidazo[4,5-c]pyridine analogues:
| 2-Position Substituent | Biological Activity | Reference Compound/Series | Key Finding |
| Methyl | Baseline Activity | This compound | Serves as a common starting point for SAR studies. |
| Phenyl | Anticancer | Imidazo[4,5-b]pyridine derivatives | A phenyl group can confer significant antiproliferative activity. mdpi.com |
| 4-Cyanophenyl | Potent Anticancer | Bromo-substituted imidazo[4,5-b]pyridine | The cyano group enhances the antiproliferative effect. mdpi.com |
| Fluorinated Phenyl | Decreased Antiviral (BVDV) | Imidazo[4,5-c]pyridine derivatives | Fluorine substitution on the phenyl ring is detrimental to activity. nih.gov |
| Thiophen-2-yl | Antimicrobial | 3-(3-Methoxypropyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine | The thiophene (B33073) ring contributes to antimicrobial properties. acs.org |
Influence of Substituents on the Pyridine (B92270) Moiety of the Imidazo[4,5-c]pyridine System
Modifications to the pyridine portion of the imidazo[4,5-c]pyridine scaffold have a profound impact on the resulting biological activity. The electronic and steric properties of substituents on the pyridine ring can fine-tune the molecule's ability to interact with its target.
For instance, the introduction of a bromine atom at the 6-position of the imidazo[4,5-b]pyridine nucleus, combined with specific substitutions at the 2-position, has been shown to yield compounds with pronounced and selective antiproliferative activity against colon carcinoma cells. mdpi.com In another study, the presence of a chloro group at the 6-position of an imidazo[4,5-b]pyridine derivative was a key feature of a potent dual inhibitor of FLT3 and Aurora kinases. nih.gov
The position of the substituent on the pyridine ring is also critical. For example, in a series of quinazoline (B50416) derivatives bearing an imidazo[1,2-a]pyridine moiety, the position of a nitrogen atom within a pyridine substituent at the R2 position influenced the antiproliferative activity, with the ortho-nitrogen being more active than the meta-nitrogen. mdpi.com
The following table highlights the effects of various substituents on the pyridine moiety:
| Pyridine Ring Substituent | Position | Biological Activity | Reference Compound/Series | Key Finding |
| Bromine | 6 | Potent & Selective Anticancer | 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Bromination enhances antiproliferative effects. mdpi.com |
| Chlorine | 6 | Dual Kinase Inhibition (FLT3/Aurora) | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | A chloro group is crucial for potent kinase inhibition. nih.gov |
| Methyl | - | Anticancer | 2-phenyl imidazo[1,2-a]pyridines | A methyl group on the pyridine ring is well-tolerated and can lead to good yields of alkylation products. nih.gov |
| Halogen (Chloro) | - | Anticancer | 2-phenyl imidazo[1,2-a]pyridines | A chloro group on the pyridine ring is well-tolerated in alkylation reactions. nih.gov |
Effects of N-Alkylation and N-Substitution on Biological Profiles
N-alkylation and N-substitution on the imidazole (B134444) portion of the imidazo[4,5-c]pyridine ring system are critical for modulating the physicochemical properties and, consequently, the biological activity of these compounds. The nature of the substituent on the nitrogen atom can influence factors such as solubility, membrane permeability, and binding affinity.
Studies have shown that the introduction of a methyl group at the N1-position of imidazo[4,5-b]pyridines can increase their bioactivity. researchgate.net In the development of inhibitors for Src family kinases, a series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized with various N-substituents, including cyclopentyl and phenyl groups, which were found to be important for their inhibitory potency. nih.gov
Furthermore, the length and nature of an N-alkyl chain can have a significant effect. For example, in a series of 3-alkylated imidazo[4,5-b]pyridines, variations in the alkyl chain (e.g., propyl, butyl) and substitution on the 2-aryl ring led to a range of compounds with differing antimicrobial activities. acs.org The introduction of a 3-methoxypropyl group at the N-3 position of 2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine was a key feature of a synthesized antimicrobial agent. acs.org
The following table illustrates the impact of N-alkylation and N-substitution:
| N-Substituent | Position | Biological Activity | Reference Compound/Series | Key Finding |
| Methyl | 1 | Increased Bioactivity | 1-methylimidazo[4,5-b]pyridine derivatives | N1-methylation generally enhances biological effects. researchgate.net |
| Cyclopentyl | 1 | Src Kinase Inhibition | 4-(4-amino-1-cyclopentyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-c]pyridin-3-yl)benzonitrile | A cyclopentyl group is a favorable N-substituent for Src inhibition. nih.gov |
| Phenyl | 1 | Src Kinase Inhibition | 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | A phenyl group at the N1-position contributes to Src kinase inhibition. nih.gov |
| Propyl | 3 | Antimicrobial | 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | A propyl group at the N3-position is a viable modification for antimicrobial activity. acs.org |
| 3-Methoxypropyl | 3 | Antimicrobial | 3-(3-Methoxypropyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine | This specific N-alkyl substituent is beneficial for antimicrobial action. acs.org |
Pharmacophore Elucidation and Identification for Specific Biological Targets
Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to bind to a specific biological target and exert its effect. For this compound derivatives, pharmacophore models have been developed to guide the design of more potent and selective compounds.
A general pharmacophore for many imidazopyridine-based kinase inhibitors includes a hydrogen bond donor/acceptor motif, which is provided by the imidazo[4,5-c]pyridine core itself, mimicking the hinge-binding interaction of ATP. nih.gov For instance, in the development of c-Met kinase inhibitors, the imidazolopyridine ring was specifically chosen as a novel hinge-binding scaffold. nih.gov
For metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, the pharmacophore includes a central aromatic core (the pyridine ring) and specific substituents that occupy defined regions of the allosteric binding site. The analogue 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) has been instrumental in defining the structural requirements for potent noncompetitive antagonism of mGluR5. ebi.ac.uk
Strategies for Lead Optimization Derived from SAR Principles
Scaffold Hopping and Bioisosteric Replacement: Replacing the core scaffold or specific functional groups with bioisosteres to improve properties while maintaining or enhancing activity. For example, the imidazolopyridine ring itself was selected as a novel scaffold for c-Met inhibitors based on its hinge-binding capabilities. nih.gov
Structure-Based Drug Design (SBDD): Utilizing the crystal structure of the target protein to design ligands that fit optimally into the binding site. This approach was used in the development of adenosine (B11128) A3 receptor antagonists, where computational studies guided the synthesis of analogues with improved affinity. acs.org
Modulation of Physicochemical Properties: Systematically altering substituents to fine-tune properties like solubility, lipophilicity, and metabolic stability. This was demonstrated in the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, where modifications were made to improve metabolic stability and reduce off-target effects. acs.org
Introduction of Polar Groups: Incorporating polar functional groups to enhance solubility and cell permeability, as seen in the development of imidazo[1,2-a]pyridine-based c-Met inhibitors where polar groups on a 6-phenyl substituent had a significant influence on cellular activity. nih.gov
Correlation of Physicochemical Properties with Observed Biological Responses
The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties. Properties such as lipophilicity (logP or logD), electronic effects of substituents (Hammett parameters), and steric factors play a crucial role in determining how a molecule interacts with its biological target and behaves in a physiological environment.
An equilibrium model can be used to describe the relationship between biological activity and physicochemical properties, where the concentration of a drug required for a standard response is related to an equilibrium constant. nih.gov For instance, in the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, the calculated logP (clogP) and topological polar surface area (tPSA) were considered to select a scaffold for further optimization. acs.org
The following table illustrates the correlation between physicochemical properties and biological responses for some imidazo[4,5-c]pyridine analogues:
| Compound | Physicochemical Property | Biological Response | Key Finding |
| 6-bromo-2-(4-methoxyphenyl)-7-[4-(5-methyl-isoxazol-3-ylmethyl)-piperazin-1-yl]-3H-imidazo[4,5-b]pyridine analogue | logD7.4 = 2.58 | Kinase Inhibition | The lipophilicity, as measured by logD, is a key parameter influencing the compound's properties. nih.gov |
| 21i (an imidazo[4,5-b]pyridine derivative) | tPSA = 80.42, clogP = 2.37 | Aurora-A Inhibition and hERG activity | These calculated properties were used to guide the selection of this scaffold for further optimization to reduce hERG affinity. acs.org |
Advanced Characterization Techniques and Spectroscopic Analysis of 2 Methyl 3h Imidazo 4,5 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, HHCOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Methyl-3H-imidazo[4,5-c]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HHCOSY) NMR experiments would provide a complete picture of its proton and carbon framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals for the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as a characteristic signal for the methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the pyridine ring will exhibit shifts and coupling patterns typical for this heterocyclic system, while the imidazole proton and the methyl protons will have their own characteristic resonances. For comparison, the ¹H NMR data of a related compound, 2-(4'-Methylphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine (B132010), shows the methyl protons as a singlet around δ 2.36 ppm and aromatic protons in the range of δ 6.98-8.45 ppm. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum of this compound would show distinct signals for each carbon atom in the molecule, including the methyl carbon, the carbons of the imidazole ring, and the carbons of the pyridine ring. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms like nitrogen. In related imidazo[1,2-a]pyridine derivatives, the methyl carbon typically appears in the upfield region (around 18-22 ppm), while the aromatic and heteroaromatic carbons resonate in the downfield region (approximately 110-155 ppm). tci-thaijo.org For instance, in 2-(4'-fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine, the carbon signals are observed between δ 52.0 and 163.4 ppm. nih.gov
HHCOSY (Homonuclear Correlation Spectroscopy): This 2D NMR technique is crucial for establishing the connectivity between protons, particularly those that are spin-coupled. In the context of this compound, an HHCOSY spectrum would show cross-peaks between adjacent protons on the pyridine ring, confirming their positions relative to each other. This is particularly useful for assigning the signals of the aromatic protons unambiguously.
| Technique | Expected Observations for this compound | Reference Data from Related Compounds |
| ¹H NMR | Signals for aromatic protons on pyridine and imidazole rings, and a singlet for the methyl group. | 2-(4'-Methylphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine: Methyl singlet at δ 2.36 ppm; aromatic protons at δ 6.98-8.45 ppm. nih.gov |
| ¹³C NMR | Distinct signals for methyl, imidazole, and pyridine carbons. | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: Aromatic carbons observed at δ 112.0-147.0 ppm. tci-thaijo.org |
| HHCOSY | Cross-peaks indicating ¹H-¹H couplings within the pyridine ring. | - |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (EI-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
EI-MS (Electron Ionization Mass Spectrometry): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides valuable structural information. For this compound (C₇H₇N₃), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (133.15 g/mol ). researchgate.net A common fragmentation pathway for nitrogen-containing heterocyclic compounds involves the loss of small, stable molecules like HCN or radicals such as CH₃. The fragmentation of the imidazopyridine core can provide insights into the stability of the ring system. sapub.org
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. For this compound, an HRMS analysis would confirm the molecular formula C₇H₇N₃ by providing a measured mass that is very close to the calculated exact mass. For instance, HRMS data for a related compound, 3-butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine, showed a calculated mass of 252.1375 for C₁₅H₁₆N₄, with the found value being 252.1370 (M⁺). acs.org
| Technique | Expected Findings for this compound | Reference Data from Related Compounds |
| EI-MS | Molecular ion peak (M⁺) at m/z ≈ 133. Fragmentation pattern showing loss of CH₃, HCN. | For related pyrimidines, fragmentation involves loss of side groups and decomposition of the heterocyclic rings. sapub.org |
| HRMS | Exact mass measurement confirming the elemental composition of C₇H₇N₃. | 3-butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine (C₁₅H₁₆N₄): Calculated m/z 252.1375, Found 252.1370 (M⁺). acs.org |
Infrared (IR) Spectroscopy for Identification of Functional Groups and Molecular Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
The N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-H bending vibrations of the methyl group would be found at lower wavenumbers. For comparison, the IR spectrum of 2-(4'-chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine shows a C-H stretching band at 2930 cm⁻¹ and a C=C stretching band at 1635 cm⁻¹. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Data from Related Compounds (cm⁻¹) |
| N-H Stretch (imidazole) | 3200-3500 (broad) | 3279 (O-H, similar region) in 2-(4'-Methylphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine nih.gov |
| Aromatic C-H Stretch | 3000-3100 | 3040 in 2-(4'-Methylphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine nih.gov |
| C=N and C=C Stretch | 1400-1650 | 1654 (C=C) in 2-(4'-Methylphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine nih.gov |
| C-H Bend (methyl) | ~1375 and ~1450 | - |
UV/Visible Spectroscopy for Electronic Transitions and Absorption Properties
UV/Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, being an aromatic heterocyclic system, is expected to show absorption bands corresponding to π → π* and n → π* transitions. The fused ring system and the presence of nitrogen heteroatoms will influence the wavelengths of maximum absorption (λ_max). Typically, imidazopyridine derivatives exhibit absorption bands in the UV region. For instance, various 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines show absorption maxima (λ_max) in the range of 320-347 nm. researchgate.net The specific absorption characteristics would be dependent on the solvent used, as solvent polarity can affect the energy levels of the electronic states.
| Technique | Expected Findings for this compound | Reference Data from Related Compounds |
| UV-Vis | Absorption maxima (λ_max) in the UV region corresponding to π → π* and n → π* transitions. | 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines: λ_max between 320-347 nm. researchgate.net |
Chromatographic Methods for Purity Assessment and Analytical Characterization (HPLC, UPLC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of a compound and for its quantification in various matrices. A validated HPLC or UPLC method for this compound would involve selecting an appropriate stationary phase (e.g., C18 column) and a mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) to achieve good separation from any impurities or related substances. The retention time under specific chromatographic conditions would be a characteristic parameter for the compound. While specific methods for the title compound are not published, a vendor of a related compound, Methyl 3H-imidazo[4,5-c]pyridine-4-carboxylate, suggests the availability of HPLC and UPLC data for their product, indicating the applicability of these techniques for this class of compounds. bldpharm.com The development of such methods is crucial for quality control in any potential synthesis and application of this compound.
Computational Chemistry and Theoretical Investigations of 2 Methyl 3h Imidazo 4,5 C Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For 2-Methyl-3H-imidazo[4,5-c]pyridine, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, is associated with the capacity to donate electrons, while the LUMO, an electron acceptor, is related to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter for molecular stability. irjweb.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. irjweb.com For imidazole (B134444) derivatives, the HOMO is typically distributed over the imidazole ring, while the LUMO is located on the pyridine (B92270) moiety. This distribution dictates the sites of charge transfer within the molecule. DFT calculations, often using the B3LYP functional, are employed to compute the energies of these orbitals and other quantum chemical descriptors. irjweb.comaimspress.com
Table 1: Representative Quantum Chemical Descriptors for an Imidazo[4,5-c]pyridine Derivative Note: This table presents illustrative data based on typical DFT calculations for related heterocyclic compounds. Actual values for this compound would require specific computation.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.30 |
| LUMO Energy | ELUMO | - | -1.81 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.49 |
| Ionization Potential | I | -EHOMO | 6.30 |
| Electron Affinity | A | -ELUMO | 1.81 |
| Global Hardness | η | (I - A) / 2 | 2.24 |
| Global Softness | S | 1 / (2η) | 0.22 |
| Electronegativity | χ | (I + A) / 2 | 4.05 |
| Electrophilicity Index | ω | χ2 / (2η) | 3.66 |
Tautomerism is a key feature of imidazo[4,5-c]pyridines, as the proton on the imidazole nitrogen can potentially migrate between different nitrogen atoms in the heterocyclic ring system. For this compound, several tautomeric forms can exist, and their relative stability significantly influences the compound's chemical behavior and its interactions with biological receptors.
DFT calculations are instrumental in investigating these tautomeric equilibria. By calculating the total electronic energies of each possible tautomer, researchers can predict their relative stabilities and the equilibrium populations. Theoretical studies on related structures, such as temozolomide, have demonstrated that DFT methods can accurately predict the most stable tautomer in different environments (gas phase vs. solvent). aimspress.com The stability is determined by the Gibbs free energy of each tautomer; the form with the lowest energy is the most stable and, therefore, the most abundant at equilibrium.
Table 2: Hypothetical Relative Energies of 2-Methyl-imidazo[4,5-c]pyridine Tautomers Note: This table illustrates the concept of relative tautomeric stability. The specific energy differences would need to be determined by dedicated DFT calculations.
| Tautomer | Structure | Relative Energy (kcal/mol) |
| This compound | ![]() | 0.00 (Reference) |
| 2-Methyl-1H-imidazo[4,5-c]pyridine | ![]() | > 0 |
| 2-Methyl-4H-imidazo[4,5-c]pyridine | ![]() | > 0 |
| 2-Methyl-5H-imidazo[4,5-c]pyridine | ![]() | > 0 |
These theoretical investigations are crucial for understanding which tautomeric form is likely to be biologically active.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com
The map is color-coded to indicate different potential values. Typically, red and yellow regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net These areas often correspond to the presence of lone pair electrons on heteroatoms like nitrogen and oxygen. Conversely, blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote neutral or zero potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and imidazole rings, identifying them as primary sites for protonation and coordination with metal ions. The hydrogen atoms, particularly the one attached to the imidazole nitrogen, would exhibit a positive potential (blue), making them potential hydrogen bond donors. By analyzing the MEP map, one can predict how the molecule will interact with other molecules and its preferred orientation when approaching a biological target. uni-muenchen.demdpi.com
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. These methods are fundamental in drug discovery for elucidating binding modes and predicting pharmacological activity.
The imidazo[4,5-c]pyridine scaffold is recognized as a "hinge-binding" motif and is present in numerous kinase inhibitors. nih.gov Molecular docking studies have been instrumental in understanding how derivatives of this scaffold bind to the active sites of various kinases.
For instance, docking studies of related 3H-imidazo[4,5-c]pyridine derivatives into the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2) revealed key interactions. The simulations showed that the pyridine nitrogen and the imidazole NH group often form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase (e.g., Leu83). nih.gov Additional hydrophobic interactions between the heterocyclic ring system and nonpolar residues in the active site further stabilize the complex. nih.gov
Similarly, imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov Docking models suggest that these compounds bind in the ATP pocket, forming hydrogen bonds with key residues like Val2739 and Met2740. The anilino substituent often adopts a specific conformation to create additional hydrogen bonds, mimicking interactions seen with other known kinase inhibitors. nih.gov The core scaffold's ability to form these backbone interactions is a common feature among many kinase inhibitors. nih.gov Studies have also explored the binding of related compounds to DNA, where intercalation between base pairs and interactions within the DNA grooves are possible binding modes. nih.govresearchgate.net
Table 3: Summary of Predicted Binding Modes for Imidazo[4,5-c]pyridine Derivatives
| Biological Target | Key Interacting Residues/Features | Type of Interaction |
| Kinases (e.g., CDK2, DNA-PK, c-Met) | Hinge Region (e.g., Leu, Met, Val) | Hydrogen Bonding |
| Hydrophobic Pockets | Hydrophobic Interactions, van der Waals | |
| Gatekeeper Residue | Steric and Hydrophobic Interactions | |
| DNA | Between Base Pairs | Intercalation, π-π Stacking |
| Minor/Major Groove | Hydrogen Bonding, Electrostatic Interactions |
Computational methods not only predict how a molecule binds but also estimate the strength of that binding, known as binding affinity. This is often correlated with experimental pharmacological data such as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd).
For imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, computational predictions have successfully guided the synthesis of potent inhibitors. For example, derivatives of 3H-imidazo[4,5-c]pyridine have shown excellent inhibitory activity against CDK2, with the most potent compounds having IC₅₀ values in the nanomolar range (e.g., 21 nM). nih.gov
In another study, optimization of an imidazo[4,5-b]pyridine series led to the identification of a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, with Kd values of 6.2 nM for FLT3 and 7.5 nM for Aurora-A. acs.org DFT analysis has also been used to predict the proton and metal dication affinities of related tetracyclic imidazo[4,5-b]pyridine systems, which is crucial for understanding their behavior in biological systems where metal ions are present. nih.govmdpi.com These studies demonstrate a strong correlation between computationally predicted affinities and experimentally determined pharmacological profiles, highlighting the predictive power of these theoretical models in drug development.
Table 4: Experimental Binding Affinities of Representative Imidazo[4,5-c]pyridine Derivatives
| Compound Series | Target Kinase | Potency (IC₅₀ / Kd) |
| 3H-Imidazo[4,5-c]pyridine derivative (5b) | CDK2 | IC₅₀ = 21 nM nih.gov |
| 6-Anilino imidazo[4,5-c]pyridin-2-one (56) | DNA-PK | IC₅₀ = 7.27 nM nih.gov |
| Imidazo[4,5-b]pyridine derivative (27e) | Aurora-A | Kd = 7.5 nM acs.org |
| Imidazo[4,5-b]pyridine derivative (27e) | FLT3 | Kd = 6.2 nM acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery, aiming to correlate the chemical structure of compounds with their biological activities. For derivatives of the this compound scaffold, QSAR studies have been instrumental in understanding the structural requirements for therapeutic activity and in designing new, more potent molecules.
Research has focused on derivatives such as 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines, investigating their potential as angiotensin II AT1 receptor antagonists for treating hypertension. nih.gov In these studies, various QSAR methods are employed to build statistically significant and predictive models. These methods include two-dimensional QSAR (2D-QSAR), group-based QSAR (G-QSAR), k-nearest neighbor (k-NN), and pharmacophore modeling. nih.gov
A statistically significant 2D-QSAR model developed through Stepwise-Multiple Linear Regression (S-MLR) achieved a correlation coefficient (r²) of 0.8940 and a cross-validated squared correlation coefficient (q²) of 0.7648, indicating good internal predictive power. nih.gov The model's external predictive ability was confirmed with a pred_r² value of 0.8177. nih.gov Similarly, a group-based QSAR model showed strong statistical metrics with an r² of 0.7392, q² of 0.6710, and a pred_r² of 0.7503. nih.gov The k-nearest neighbor (k-NN) approach, which relies on the superposition of conformations, also yielded a predictive model with a q² of 0.7637 and a predictive r² of 0.7143. nih.gov
These modeling studies provide crucial insights into the mechanism of action. For instance, pharmacophore models for these imidazo[4,5-c]pyridine derivatives identified key chemical features essential for activity, including two hydrogen bond acceptors, one negative ionizable feature, and two aromatic regions. nih.gov The collective findings from these QSAR analyses suggest that substituting groups at the R, R1, R2, and Ar positions of the 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine ring with moieties that are more electronegative and have low bulkiness is favorable for enhancing antihypertensive activity. nih.gov
While detailed QSAR studies on this compound itself are specific to its derivative classes, the broader family of imidazopyridines has been extensively modeled. For the isomeric imidazo[4,5-b]pyridine scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for Aurora kinase inhibitors. nih.govnih.gov These models consistently demonstrate high internal and external validation metrics, proving the utility of QSAR in guiding the design of new anticancer agents based on the imidazopyridine core. nih.govnih.gov
Table 1: Statistical Results of QSAR Models for 3H-imidazo[4,5-c]pyridine Derivatives nih.gov
| Model Type | Correlation Coefficient (r²) | Cross-Validated Coefficient (q²) | Predictive Coefficient (pred_r²) |
| 2D-QSAR | 0.8940 | 0.7648 | 0.8177 |
| Group-Based QSAR | 0.7392 | 0.6710 | 0.7503 |
| k-Nearest Neighbor | --- | 0.7637 | 0.7143 |
Analysis of Solvent Effects on Molecular Properties and Reactivity Pathways
The solvent environment plays a critical role in influencing the molecular properties, reaction mechanisms, and ultimate product formation in the synthesis of heterocyclic compounds like this compound. Computational and experimental studies investigate these effects to optimize synthetic routes and understand molecular behavior in different media.
The choice of solvent can dictate the course of a reaction. For the related imidazo[4,5-b]pyridine scaffold, a highly efficient, one-pot synthesis from 2-chloro-3-nitropyridine (B167233) has been developed using an environmentally benign mixture of water and isopropyl alcohol (H₂O-IPA). acs.org This solvent system facilitates a tandem sequence involving an SNAr reaction, in-situ nitro group reduction, and subsequent heteroannulation. acs.org The use of water in the medium is significant as it can participate in the reaction through its ability to act as both an electrophile and a nucleophile, assisting in the final aromatization step to form the imidazopyridine core. acs.org This demonstrates how a green solvent system can be designed to control reactivity pathways, leading to high yields with simple work-up procedures. acs.org
The reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326) to form 3H-imidazo[4,5-b]pyridines also shows significant solvent dependence. acs.org The reaction proceeds in acetonitrile (B52724), but for less soluble starting materials, a mixture of acetonitrile and dimethylformamide (DMF) is required. acs.org Furthermore, the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the solvent system can alter the reaction pathway, leading to different intermediates and final products compared to the reaction run in its absence. acs.org This highlights how the interplay between solvent polarity and additives controls reaction selectivity and outcome.
Beyond influencing reaction pathways, solvents also modulate the intrinsic molecular properties of the imidazopyridine core. Studies on the photophysical properties of styryl-3H-imidazo[4,5-b]pyridine derivatives have shown that the solvent environment affects their two-photon brightness. eurjchem.com This phenomenon, known as solvatochromism, is where the absorption or emission spectra of a compound shift depending on the polarity of the solvent. Such effects are critical for applications in materials science and bio-imaging. Theoretical calculations, often employing Density Functional Theory (DFT), are used to analyze these solvent effects, providing insights into how the solvent stabilizes the ground and excited states of the molecule, thereby influencing its electronic and photophysical properties. eurjchem.com
Table 2: Influence of Solvent Systems on Imidazopyridine Synthesis
| Reactants | Solvent System | Key Finding | Reference |
| 2-Chloro-3-nitropyridine, primary amines, aldehydes | H₂O-IPA (1:1) | Facilitates a one-pot tandem SNAr, reduction, and condensation reaction. | acs.org |
| 5-Amino-4-(cyanoformimidoyl)imidazoles, malononitrile | Acetonitrile or Acetonitrile/DMF | Solvent choice depends on the solubility of starting materials. | acs.org |
| 5-Amino-4-(cyanoformimidoyl)imidazoles, malononitrile | Ethanol with DBU | The presence of a base (DBU) in the solvent alters the reaction mechanism and product. | acs.org |
Medicinal Chemistry and Drug Discovery Aspects of 2 Methyl 3h Imidazo 4,5 C Pyridine
Recognition of 2-Methyl-3H-imidazo[4,5-c]pyridine as a Privileged Scaffold in Rational Drug Design
The this compound core, and the broader imidazo[4,5-c]pyridine system, is recognized in medicinal chemistry as a privileged scaffold. mdpi.com This recognition stems from its structural resemblance to endogenous purines, allowing it to act as a bioisostere and interact with a wide range of biological targets. nih.govnih.gov The fusion of an imidazole (B134444) ring with a pyridine (B92270) moiety creates a versatile heterocyclic system that is a key component in the design of targeted therapeutic agents. nih.govmdpi.com
The strategic importance of the imidazo[4,5-c]pyridine scaffold is evident in its application in the development of inhibitors for various enzymes, including kinases and polymerases. nih.govnih.gov For instance, derivatives of the imidazo[4,5-c]pyridine nucleus have been designed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.gov The design of these inhibitors often involves a scaffold hopping strategy from known ligands, demonstrating the adaptability of the imidazo[4,5-c]pyridine core in rational drug design. nih.gov
Furthermore, the imidazo[4,5-c]pyridine framework has been successfully employed to develop high-affinity ligands for corticotropin-releasing factor (CRF) receptors, which are implicated in anxiety disorders. nih.gov This highlights the scaffold's ability to be tailored for interaction with diverse protein families. The development of such compounds underscores the value of the imidazo[4,5-c]pyridine system as a foundational structure for creating libraries of bioactive molecules. nih.gov
The following table provides examples of imidazo[4,5-c]pyridine-based compounds and their targeted biological activities, illustrating the scaffold's privileged nature.
| Compound Class | Target | Therapeutic Area |
| Imidazo[4,5-c]pyridin-2-ones | DNA-Dependent Protein Kinase (DNA-PK) | Oncology (Radiosensitizers) |
| Imidazo[4,5-c]pyridine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Oncology |
| Imidazo[4,5-c]pyridine derivatives | Corticotropin-Releasing Factor (CRF) Receptors | Anxiety Disorders |
| Imidazo[4,5-c]pyridines | Poly(ADP-ribose) polymerase (PARP) | Oncology |
| Tetrahydroimidazo[4,5-c]pyridines | Porphyromonas gingivalis Glutaminyl Cyclase | Periodontitis |
Strategies for Lead Compound Identification and Optimization Utilizing the Imidazo[4,5-c]pyridine System
The identification and optimization of lead compounds based on the imidazo[4,5-c]pyridine scaffold often begin with high-throughput screening or the rational design of analogues based on known inhibitors. acs.orgnih.gov Once a hit compound is identified, iterative optimization cycles are employed to enhance potency, selectivity, and pharmacokinetic properties. acs.org
A common strategy involves exploring the structure-activity relationships (SAR) by modifying substituents at various positions of the imidazo[4,5-c]pyridine core. nih.govacs.org For example, in the development of imidazo[4,5-c]pyridin-2-one inhibitors of DNA-dependent protein kinase (DNA-PK), SAR studies were conducted on the 6-aniline ring, N-1, and N-3 positions to identify potent and selective compounds. acs.orgnih.gov
Another key optimization strategy is scaffold hopping, where the core of a known inhibitor is replaced with the imidazo[4,5-c]pyridine system to generate novel chemical entities with potentially improved properties. nih.gov This was demonstrated in the design of CDK2 inhibitors, where the scaffold of a known drug, CYC202, was hopped to an imidazo[4,5-c]pyridine core, leading to the discovery of potent new inhibitors. nih.gov
The following table summarizes lead optimization strategies for imidazo[4,5-c]pyridine derivatives targeting different biological targets.
| Target | Lead Optimization Strategy | Key Findings |
| DNA-Dependent Protein Kinase (DNA-PK) | Structure-Activity Relationship (SAR) studies on the 6-aniline ring, N-1, and N-3 positions. acs.orgnih.gov | Identification of a lead compound with nanomolar potency and excellent selectivity. acs.orgnih.gov |
| Mixed-Lineage Protein Kinase 3 (MLK3) | Homology modeling and molecular docking to guide the design of new derivatives. nih.gov | Discovery of compounds with IC50 values in the low nanomolar range. nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Scaffold hopping from a known inhibitor (CYC202). nih.gov | Identification of a potent inhibitor with an IC50 of 21 nM. nih.gov |
Exploration of Prodrug Strategies and Enhancing Bioavailability of this compound Derivatives
To overcome challenges such as poor solubility and limited oral bioavailability of some this compound derivatives, prodrug strategies have been explored. wipo.intgoogle.com A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. This approach can improve the pharmacokinetic profile of a compound.
Patent literature describes the development of imidazo[4,5-c]pyridine prodrugs for the treatment of viral infections. wipo.intgoogle.com These prodrugs are designed to enhance the delivery of the active antiviral agent.
Beyond prodrugs, other formulation and chemical modification strategies are employed to enhance the bioavailability of imidazo[4,5-c]pyridine derivatives. For instance, in the development of corticotropin-releasing factor receptor ligands, the oral bioavailability of lead compounds was a key parameter assessed during optimization. nih.gov Similarly, a DNA-PK inhibitor based on the imidazo[4,5-c]pyridine scaffold demonstrated high oral bioavailability, making it a promising candidate for further development. nih.gov
Considerations for Preclinical Drug Development (e.g., Selectivity Profile and Off-Target Effects)
During the preclinical development of this compound derivatives, a thorough evaluation of their selectivity profile and potential off-target effects is crucial. nih.govacs.org High selectivity for the intended target over other related proteins is essential to minimize the risk of adverse effects.
For kinase inhibitors, selectivity is often assessed by screening against a panel of other kinases. acs.org In the case of imidazo[4,5-c]pyridin-2-one based DNA-PK inhibitors, excellent selectivity was demonstrated against related phosphoinositide 3-kinase (PI3K) and PI3K-like kinase (PIKK) family members. acs.orgnih.gov Similarly, a dual FLT3/Aurora kinase inhibitor with an imidazo[4,5-b]pyridine core was screened against a broad panel of kinases to determine its selectivity. acs.org
A significant off-target effect of concern for many small molecule inhibitors is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. acs.org The preclinical development of an imidazo[4,5-b]pyridine-based Aurora kinase inhibitor was hampered by a narrow safety margin against hERG. acs.org Subsequent optimization efforts focused on mitigating this hERG activity. acs.org
The following table highlights key preclinical considerations for imidazo[4,5-c]pyridine derivatives.
| Preclinical Consideration | Example | Importance |
| Selectivity Profile | Screening of DNA-PK inhibitors against PI3K and PIKK family kinases. acs.orgnih.gov | Ensures that the therapeutic effect is mediated by the intended target, reducing the likelihood of off-target toxicities. |
| Off-Target Effects (hERG) | An imidazo[4,5-b]pyridine Aurora kinase inhibitor showed hERG inhibition. acs.org | Inhibition of the hERG channel is a major safety concern that can lead to fatal cardiac events. |
| Metabolic Stability | A potent c-Met inhibitor with an imidazolopyridine scaffold showed good in vitro metabolic stability. nih.gov | Determines the compound's half-life in the body and influences dosing frequency. |
| In vivo Efficacy | A c-Met inhibitor inhibited tumor growth in a xenograft model. nih.gov | Demonstrates that the compound is active in a living organism and has the potential for therapeutic benefit. |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for Enhanced Structural Diversity and Complexity
The evolution of synthetic strategies for the imidazo[4,5-c]pyridine core is critical for generating the vast chemical diversity needed for modern drug discovery programs. While traditional methods, such as the condensation of 3,4-diaminopyridine (B372788) with carboxylic acids or their equivalents, remain fundamental, the focus is shifting towards more efficient, versatile, and environmentally benign approaches. nih.govmdpi.com
Future efforts are centered on several key areas:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of 2-substituted imidazo[4,5-c]pyridines. nih.goveurjchem.com Its application allows for the rapid generation of compound libraries, facilitating faster exploration of structure-activity relationships (SAR).
Solid-Phase and Combinatorial Synthesis: To meet the demands of high-throughput screening, solid-phase synthesis offers a powerful platform for creating large, diverse libraries of imidazo[4,5-c]pyridine derivatives. acs.org By anchoring the pyridine (B92270) building block to a polymer support, reagents can be easily added and excess materials washed away, simplifying purification and enabling automation. acs.org This methodology allows for systematic variation at multiple positions of the scaffold, leading to trisubstituted derivatives with precisely controlled diversity. acs.org
Tandem and One-Pot Reactions: These strategies improve efficiency and sustainability by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates. A notable example is the construction of the imidazo[4,5-b]pyridine skeleton (an isomer of the target compound) from 2-chloro-3-nitropyridine (B167233) in a one-pot tandem process involving an SNAr reaction, reduction, and heterocyclization. acs.org Applying similar principles to the imidazo[4,5-c]pyridine core is a promising future direction.
Catalyst-Driven Methodologies: The use of novel catalysts, such as ytterbium triflate for condensation reactions or palladium for coupling reactions, offers milder conditions and greater functional group tolerance. nih.govmdpi.com Exploring new catalytic systems will be crucial for accessing previously unattainable structural complexity.
Table 1: Comparison of Synthetic Methodologies for Imidazo[4,5-c]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Methodology | Key Features | Advantages | Representative Reference |
|---|---|---|---|
| Conventional Condensation | Reaction of 3,4-diaminopyridine with carboxylic acids or aldehydes. | Foundational, well-established. | Dymińska et al. (2013) mdpi.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner reactions. | Shelke et al. (2017) eurjchem.com |
| Solid-Phase Synthesis | Employs a polymer support for building the molecule. | Amenable to automation, simplifies purification, ideal for library generation. | Královas et al. (2016) acs.org |
| Tandem (One-Pot) Reactions | Multiple transformations in a single flask without isolating intermediates. | Increased efficiency, atom economy, reduced waste. | Kumar et al. (2018) acs.org |
Exploration of New Biological Targets and Uncharted Therapeutic Applications for 2-Methyl-3H-imidazo[4,5-c]pyridine Derivatives
The structural similarity of the imidazo[4,5-c]pyridine scaffold to endogenous purines makes it an ideal candidate for interacting with a wide range of biological targets, particularly protein kinases. nih.gov While initial research identified activities such as GABA-A receptor modulation, recent investigations have successfully expanded the therapeutic landscape. mdpi.com
Future research will likely focus on:
Oncology: Derivatives have shown potent inhibitory activity against several key cancer-related targets. A series of imidazo[4,5-c]pyridin-2-one derivatives were identified as submicromolar inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. nih.gov Other analogues have demonstrated significant activity against Poly (ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair, making them valuable in combination chemotherapy. nih.gov Furthermore, the isomeric imidazo[4,5-b]pyridine scaffold has been successfully exploited to develop potent c-Met kinase inhibitors, suggesting a promising avenue for the this compound core as well. nih.gov
Antiviral and Antimicrobial Agents: The scaffold is present in compounds with known antiviral activity, such as 3-deazaneplanocin (B1662806) A, an inhibitor of S-adenosyl-L-homocysteine synthesis. mdpi.com There is significant potential in designing novel derivatives to combat emerging viral threats and multi-drug resistant bacterial infections. nih.govnih.govgoogle.com
Inflammatory and Autoimmune Disorders: Given the role of kinases and other purine-binding proteins in inflammatory pathways, there is an opportunity to develop novel anti-inflammatory agents based on this scaffold. nih.govmdpi.com
Table 2: Selected Biological Targets for Imidazo[4,5-c]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Biological Target | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-ones | Src Family Kinases (SFKs) | Glioblastoma (Cancer) | Compound 1s showed potent inhibition of Src and Fyn kinases and effective anti-proliferative activity. | Liu et al. (2021) nih.gov |
| Imidazo[4,5-c]pyridinecarboxamides | PARP (Poly (ADP-ribose) polymerase) | Cancer | Compound 8d showed an IC50 of 0.528 µM and efficacy in a mouse tumor model when combined with cisplatin. | Zhu et al. (2013) nih.govebi.ac.uk |
| Imidazo[4,5-c]pyridines | GABA-A Receptor | CNS Disorders | The core is found in Bamaluzole, a patented anticonvulsant. | Kantevari et al. (2021) mdpi.com |
| 3-deazaneplanocin A | EZH2 / SAH Hydrolase | Cancer / Antiviral | Inhibits histone methyltransferase EZH2. | Kantevari et al. (2021) mdpi.com |
Integration of Advanced Computational Approaches in Accelerating Drug Discovery Pipelines
Computational chemistry is no longer just a validation tool but an integral part of the modern drug discovery workflow. mdpi.com For the this compound scaffold, these approaches are essential for rational design and for reducing the time and cost associated with synthesizing and testing new compounds. frontiersin.org
Key computational strategies include:
Molecular Docking and Simulation: These tools predict how a designed molecule will bind to its protein target. frontiersin.org For instance, molecular dynamics (MD) simulations were used to analyze the binding mode of an active imidazo[4,5-c]pyridin-2-one derivative within the ATP binding site of SFKs, providing crucial insights for further optimization. nih.gov
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features required for biological activity, guiding the design of new molecules with a higher probability of being active. frontiersin.org
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This is particularly important for CNS drug candidates, where properties like blood-brain barrier permeability are critical. Such predictions were used to confirm that a promising SFK inhibitor possessed favorable CNS drug-like characteristics. nih.gov
Virtual Screening: Large databases of virtual compounds can be computationally screened against a biological target to identify potential hits before any resource-intensive synthesis is undertaken. mdpi.com
Establishment of Refined Structure-Guided Design Principles for Imidazo[4,5-c]pyridine Analogues
A deep understanding of the Structure-Activity Relationship (SAR) is the cornerstone of medicinal chemistry. For the imidazo[4,5-c]pyridine scaffold, future research will focus on establishing clear design principles that link specific structural modifications to changes in biological activity, selectivity, and pharmacokinetic properties.
This involves a cyclical process:
Design and Synthesize: Create a series of analogues with systematic modifications to the core scaffold, such as altering substituents on the imidazole (B134444) or pyridine rings. nih.gov
Biological Evaluation: Test the compounds for activity against the target of interest.
Structural Analysis: Use techniques like X-ray crystallography or computational modeling (as described in 8.3) to understand how the most active compounds bind to the target. nih.gov
Refine and Repeat: Use the SAR and structural data to design the next generation of compounds with improved properties.
A successful example of this approach was the development of potent c-Met inhibitors, where the imidazolopyridine ring was specifically chosen as a novel hinge-binding scaffold based on analysis of the human kinome. nih.gov Subsequent synthesis and testing of derivatives allowed for a detailed study of the SAR, leading to a compound with excellent enzymatic and cellular activity. nih.gov
Synergistic Integration with High-Throughput Screening and Chemical Biology Methodologies
The convergence of advanced synthesis, automation, and screening technologies is set to dramatically accelerate the discovery of new bioactive imidazo[4,5-c]pyridine derivatives.
High-Throughput Screening (HTS): HTS allows for the rapid testing of tens of thousands of compounds against a biological target. rsc.org The development of efficient, diversity-oriented synthetic methods (as in 8.1) is crucial for populating the compound libraries necessary for HTS campaigns. acs.org This synergy enables a much broader search of the available chemical space to find novel starting points for drug development.
Chemical Biology Approaches: These methods use small molecules as tools to probe biological systems. Imidazo[4,5-c]pyridine-based chemical probes can be developed to selectively inhibit specific proteins within a cell, helping to elucidate their function and validate them as potential drug targets.
Automated Synthesis and Screening: Emerging technologies allow for the synthesis of compound libraries on a nanomole scale in microplates, followed immediately by in situ biological screening. rsc.org This "on-the-fly" synthesis and screening paradigm minimizes waste, reduces costs, and significantly shortens the timeline from compound conception to hit identification, representing a major step forward for discovering novel modifiers of protein function based on the this compound scaffold. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-methyl-3H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves cyclocondensation of substituted pyridine-3,4-diamine derivatives with carbonyl-containing reagents. For example, phase-transfer catalysis (solid-liquid) using solvents like DMF and catalysts such as p-toluenesulfonic acid can improve reaction efficiency . Precursor optimization (e.g., bromopyridine derivatives) and temperature control (reflux in ethanol) are critical for minimizing side products . Post-synthesis purification via recrystallization (e.g., DMF/EtOH mixtures) enhances purity .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of malononitrile or acrylonitrile derivatives to improve cyclization .
Q. How can the structural identity of this compound be confirmed experimentally?
- Analytical Workflow :
- Spectroscopy : Use -NMR to verify methyl group integration (δ ~2.5 ppm for CH) and aromatic proton patterns. Compare with DFT-predicted chemical shifts .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] for CHN, m/z 134.07) .
- X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles (e.g., N–C bond distances ~1.32–1.38 Å) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?
- DFT Protocols :
- Basis Sets : B3LYP/6-31G(d,p) for geometry optimization and vibrational frequency analysis .
- Frontier Orbitals : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For methyl-substituted derivatives, gaps typically range 4.5–5.2 eV, indicating moderate reactivity .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., ethanol or DMSO) .
- Validation : Compare theoretical IR/Raman spectra with experimental data (e.g., C–H stretching modes at 3100–3200 cm) .
Q. How do structural modifications (e.g., halogenation or alkylation) impact the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Halogenation : Bromine at position 4 (e.g., 4-bromo derivatives) enhances electrophilicity, improving binding to enzymatic active sites (e.g., iNOS inhibition with IC ~86 nM) .
- Alkylation : Ethyl or methoxy groups at position 2 increase lipophilicity, enhancing blood-brain barrier penetration (e.g., brain:plasma ratio optimization) .
Q. What are the challenges in resolving tautomeric equilibria for this compound, and how can they be addressed?
- Tautomer Analysis :
- Spectroscopic Differentiation : Use -NMR to distinguish 1H- vs. 3H-tautomers via nitrogen chemical shifts (e.g., δ ~150 ppm for N3 in 3H-form) .
- Crystallographic Evidence : Single-crystal X-ray structures confirm dominant tautomeric forms (e.g., 3H-tautomer prevalence in solid state) .
- Computational Modeling : Compare Gibbs free energies of tautomers using DFT (e.g., 3H-form is often ~2–3 kcal/mol more stable) .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for this compound derivatives: How can reproducibility be improved?
- Root Causes : Variability in precursor purity (e.g., bromopyridine vs. chloropyridine), solvent dryness, or catalyst activity (e.g., piperidine vs. DBU) .
- Mitigation :
- Standardize starting materials (e.g., ≥98% purity via HPLC).
- Pre-dry solvents (molecular sieves for DMF/EtOH).
- Optimize catalyst loading (e.g., 10 mol% piperidine for cyclocondensation) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




